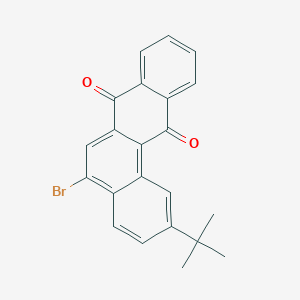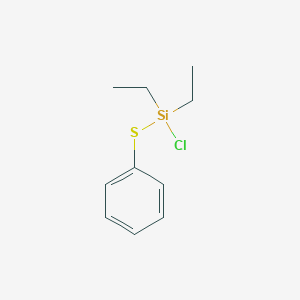![molecular formula C19H40N2OS B14521293 N-{3-[(2-Ethylhexyl)oxy]propyl}-N'-heptylthiourea CAS No. 62552-02-7](/img/structure/B14521293.png)
N-{3-[(2-Ethylhexyl)oxy]propyl}-N'-heptylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(2-Ethylhexyl)oxy]propyl}-N’-heptylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiourea group, which consists of a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms. The compound also contains an ethylhexyl group and a heptyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-Ethylhexyl)oxy]propyl}-N’-heptylthiourea typically involves the reaction of 3-(2-ethylhexyloxy)propylamine with heptyl isothiocyanate. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as dichloromethane or ethanol. The reaction proceeds through the nucleophilic addition of the amine group to the isothiocyanate group, forming the thiourea linkage.
Industrial Production Methods
In an industrial setting, the production of N-{3-[(2-Ethylhexyl)oxy]propyl}-N’-heptylthiourea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, helps in achieving the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-Ethylhexyl)oxy]propyl}-N’-heptylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethylhexyl and heptyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: New thiourea derivatives with different alkyl or aryl groups.
Scientific Research Applications
N-{3-[(2-Ethylhexyl)oxy]propyl}-N’-heptylthiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of N-{3-[(2-Ethylhexyl)oxy]propyl}-N’-heptylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s lipophilic nature, due to the presence of ethylhexyl and heptyl groups, allows it to interact with cell membranes and modulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(2-Ethylhexyl)oxy]propyl}-N’-methylthiourea
- N-{3-[(2-Ethylhexyl)oxy]propyl}-N’-ethylthiourea
- N-{3-[(2-Ethylhexyl)oxy]propyl}-N’-butylthiourea
Uniqueness
N-{3-[(2-Ethylhexyl)oxy]propyl}-N’-heptylthiourea is unique due to its specific combination of ethylhexyl and heptyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including its potential use as a therapeutic agent and its role in industrial processes.
Properties
CAS No. |
62552-02-7 |
|---|---|
Molecular Formula |
C19H40N2OS |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
1-[3-(2-ethylhexoxy)propyl]-3-heptylthiourea |
InChI |
InChI=1S/C19H40N2OS/c1-4-7-9-10-11-14-20-19(23)21-15-12-16-22-17-18(6-3)13-8-5-2/h18H,4-17H2,1-3H3,(H2,20,21,23) |
InChI Key |
PNMNCXCKTJSDNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=S)NCCCOCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



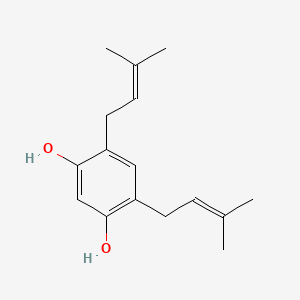
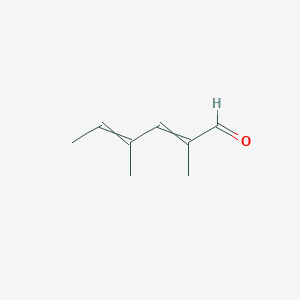
![2-(1-Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)morpholine;hydrochloride](/img/structure/B14521236.png)
![4,5-Dihydronaphtho[1,2-b]thiophene-2-carbonitrile](/img/structure/B14521238.png)

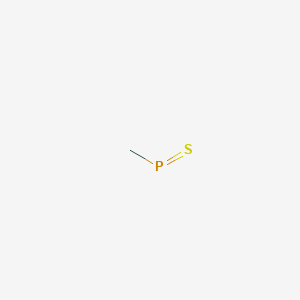
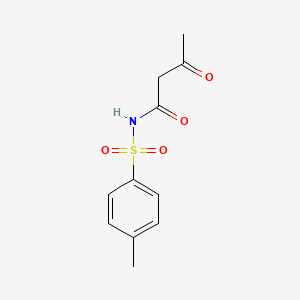
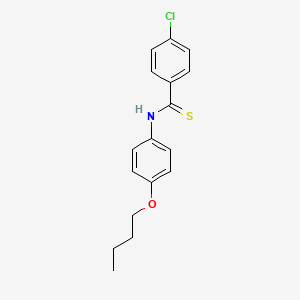
![Triethyl{3-[1-(2,2,2-trichloroethoxy)ethoxy]prop-1-en-1-yl}silane](/img/structure/B14521265.png)

